BMP7 Human Pre-designed siRNA Set A

Description

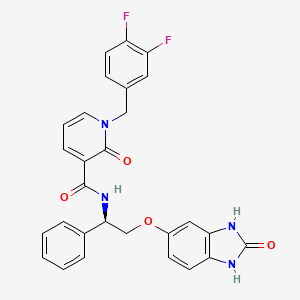

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWCGSPBENFEPE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678515 | |

| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001409-50-2 | |

| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of BMP7 in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone Morphogenetic Protein 7 (BMP7), a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is a potent osteoinductive factor crucial for bone formation and regeneration. It plays a pivotal role in the commitment and differentiation of mesenchymal stem cells (MSCs) into mature, bone-forming osteoblasts. Understanding the intricate signaling pathways and the downstream molecular events initiated by BMP7 is paramount for developing novel therapeutic strategies for bone-related disorders and advancing bone tissue engineering. This technical guide provides an in-depth overview of the BMP7 signaling cascade in osteoblast differentiation, detailed experimental protocols for its study, and a summary of its quantitative effects on key osteogenic markers.

The BMP7 Signaling Pathway in Osteoblast Differentiation

BMP7 initiates a cascade of intracellular events by binding to specific type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the formation of a heterotetrameric receptor complex, which in turn activates downstream signaling pathways. The cellular response to BMP7 is primarily mediated through the canonical SMAD-dependent pathway and is further modulated by non-canonical, SMAD-independent pathways.

Canonical SMAD-Dependent Pathway

The canonical BMP7 signaling pathway is the principal mechanism driving osteogenic differentiation. Upon formation of the receptor complex, the constitutively active type II receptor (BMPRII) phosphorylates and activates the type I receptor (BMPRI), specifically ALK2, ALK3, and ALK6. The activated BMPRI then phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD1, SMAD5, and SMAD8.[1]

These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[1] This activated SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as BMP-responsive elements (BREs) in the promoter regions of target genes.[1] A key transcriptional regulator in this process is Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. The SMAD complex cooperates with RUNX2 and other co-activators to initiate the transcription of a suite of osteoblast-specific genes, including Alkaline Phosphatase (ALPL), Osterix (SP7/OSX), Osteopontin (SPP1/OPN), and Osteocalcin (BGLAP/OCN).

Non-Canonical SMAD-Independent Pathways

In addition to the canonical SMAD pathway, BMP7 also activates several SMAD-independent signaling cascades that cross-talk with and modulate the primary osteogenic signals. These pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, play crucial roles in fine-tuning the cellular response to BMP7.

1.2.1. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a significant non-canonical route in BMP7-induced osteogenesis.[2] Activation of the BMP7 receptor complex can lead to the phosphorylation and activation of TGF-β-activated kinase 1 (TAK1), which in turn activates the p38 MAPK cascade. Activated p38 can then phosphorylate and enhance the transcriptional activity of RUNX2, thereby synergizing with the SMAD-dependent pathway to promote the expression of osteogenic marker genes.[2] Inhibition of the p38 MAPK pathway has been shown to attenuate BMP7-induced osteogenic differentiation.[3]

1.2.2. Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another important modulator of BMP7's effects on osteoblasts.[4] BMP7 can activate the PI3K/Akt pathway, which is known to be involved in cell survival, proliferation, and differentiation. Activated Akt can influence osteogenesis through various mechanisms, including the phosphorylation of transcription factors and the regulation of other signaling pathways. There is evidence of cross-talk between the PI3K/Akt and SMAD pathways, suggesting a complex interplay in the regulation of BMP7-mediated osteoblast differentiation.[4]

References

- 1. Linarin promotes osteogenic differentiation by activating the BMP-2/RUNX2 pathway via protein kinase A signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Bone Morphogenetic Protein 7 in Renal Morphogenesis and Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bone Morphogenetic Protein 7 (BMP7), a member of the transforming growth factor-β (TGF-β) superfamily, is a critical signaling molecule in the intricate processes of kidney development and the pathogenesis of renal diseases. During nephrogenesis, BMP7 orchestrates the delicate balance between the self-renewal and differentiation of nephron progenitor cells, ultimately determining the final nephron count. In the adult kidney, BMP7 exhibits reno-protective properties, counteracting the pro-fibrotic effects of TGF-β and promoting tissue repair following injury. This technical guide provides an in-depth exploration of the multifaceted roles of BMP7 in the kidney, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and therapeutic development in the field of nephrology.

BMP7 in Kidney Development: A Master Regulator of Nephrogenesis

The development of the kidney is a complex process involving reciprocal interactions between the ureteric bud and the metanephric mesenchyme. BMP7 is expressed in both of these structures and plays a non-redundant role in the formation of a functional kidney.[1]

Maintaining the Nephron Progenitor Pool

BMP7 is essential for the survival and proliferation of nephron progenitor cells.[2] Its absence leads to massive apoptosis of these cells, resulting in a severe reduction in nephron number and renal hypoplasia.[2][3] Studies in Bmp7 knockout mice have demonstrated a dramatic decrease in the number of glomeruli at birth.[4]

Regulating Mesenchymal-to-Epithelial Transition (MET)

BMP7 is a key factor in the mesenchymal-to-epithelial transition (MET), a fundamental process in which mesenchymal cells transform into epithelial cells to form the nephron.[5][6] This process is crucial for the formation of the renal tubules.

Ureteric Bud Branching Morphogenesis

BMP7 influences the branching of the ureteric bud, the primordium of the collecting duct system. Its effect is dose-dependent, with low concentrations promoting branching and high concentrations being inhibitory.[2][7]

Quantitative Data on BMP7's Role in Kidney Development

| Parameter | Animal Model | Genotype/Condition | Observation | Reference |

| Nephron Number | Mouse | Bmp7 null mutant | <3 glomeruli per histological section | [4] |

| Mouse | Wild-type | >100 glomeruli per histological section | [4] | |

| Mouse | Podocyte-specific Bmp7 CKO | 65% of mice exhibit hypoplastic kidneys by postnatal day 4 | [8][9] | |

| Ureteric Bud Branching | Mouse Embryonic Kidney Explant | Low-dose BMP7 (0.25 nmol/L) | Promotes ureteric bud branching | [7][10] |

| Mouse Embryonic Kidney Explant | High-dose BMP7 (28 nmol/L) | Inhibits ureteric bud branching | [7] | |

| Cell Proliferation | Mouse | Podocyte-specific Bmp7 CKO | Significant decrease in Ki-67 positive cells in proximal tubules | [8] |

The BMP7 Signaling Pathway in the Kidney

BMP7 exerts its effects through a canonical signaling pathway involving serine/threonine kinase receptors and intracellular SMAD proteins, as well as through non-canonical, SMAD-independent pathways like the MAP kinase pathways.

Canonical SMAD Pathway

BMP7 binds to type II and type I BMP receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes involved in cell survival, proliferation, and differentiation.[2]

Non-Canonical MAP Kinase Pathways

BMP7 can also activate SMAD-independent signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[11] These pathways are also implicated in the regulation of cell proliferation and differentiation in the developing kidney.[2]

Signaling Pathway Diagrams

Caption: BMP7 signaling pathways in kidney cells.

BMP7 in Kidney Disease: A Therapeutic Target

In the adult kidney, BMP7 expression is downregulated in various forms of chronic kidney disease (CKD), including diabetic nephropathy and renal fibrosis. The administration of exogenous BMP7 has shown therapeutic potential in preclinical models of kidney disease.

Counteracting Renal Fibrosis

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is a final common pathway of CKD. TGF-β1 is a major pro-fibrotic cytokine. BMP7 can counteract the fibrotic effects of TGF-β1 by inhibiting the epithelial-to-mesenchymal transition (EMT) of renal tubular cells and promoting the mesenchymal-to-epithelial transition (MET) of fibroblasts.[5][12]

Promoting Renal Repair

BMP7 has been shown to promote the regeneration of injured renal tubules and improve renal function in animal models of acute kidney injury and CKD.[13][14]

Quantitative Data on BMP7's Role in Kidney Disease

| Parameter | Animal Model | Disease Model | Treatment | Observation | Reference |

| Renal Function | Mouse | α3-chain of type IV collagen deficient (Alport syndrome model) | rhBMP-7 | Improved serum creatinine (B1669602) and BUN levels; increased survival | [15][16] |

| Rat | Reversible unilateral ureteral obstruction | BMP-7 (300 µg/kg) | Significantly increased Glomerular Filtration Rate (GFR) | [13] | |

| Renal Fibrosis | Rat | Unilateral Ureteral Obstruction (UUO) | BMP-7 | Blunted the development of fibrosis | [13][14] |

| Mouse | MRL/MpJlpr/lpr lupus mice | rhBMP-7 | Dose-dependent inhibition of renal disease progression | [15][16] |

Experimental Protocols

Generation of a Podocyte-Specific Bmp7 Conditional Knockout Mouse

This protocol describes the generation of mice with a specific deletion of Bmp7 in podocytes using the Cre-loxP system.

-

Animal Breeding: Cross mice homozygous for a floxed Bmp7 allele (Bmp7flox/flox) with mice expressing Cre recombinase under the control of the podocin (Nphs2) promoter.[8]

-

Genotyping: Perform PCR analysis on tail DNA to identify offspring with the desired genotype (Bmp7flox/flox; Nphs2-Cre+).[8]

-

Phenotypic Analysis: Analyze the kidneys of the conditional knockout mice at various postnatal stages for evidence of hypoplasia, reduced nephron number, and altered cellular proliferation in the proximal tubules.[8]

Caption: Workflow for generating podocyte-specific BMP7 CKO mice.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a widely used surgical procedure in rodents to induce renal fibrosis.[12][17]

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.

-

Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points with surgical silk.[17] For a reversible model, the obstruction can be relieved at a later time point.[18]

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia.

-

Tissue Harvesting: At a predetermined time point (e.g., 7, 14, or 21 days post-surgery), euthanize the animal and harvest the obstructed and contralateral kidneys for analysis.[17]

-

Fibrosis Assessment: Evaluate the degree of fibrosis in the obstructed kidney using histological staining (e.g., Masson's trichrome, Picrosirius red) and immunohistochemistry for fibrosis markers (e.g., collagen I, α-SMA).

In Situ Hybridization for Bmp7 mRNA

This technique is used to visualize the spatial distribution of Bmp7 mRNA expression in kidney tissue sections.

-

Probe Preparation: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe specific for Bmp7. A sense probe should be used as a negative control.[19]

-

Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde (PFA), embed in paraffin (B1166041), and cut into sections.[19]

-

Hybridization: Hybridize the tissue sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 70°C).[19]

-

Washing and Detection: Wash the sections to remove unbound probe and then incubate with an alkaline phosphatase-conjugated anti-DIG antibody.[19]

-

Visualization: Visualize the signal using a chromogenic substrate such as NBT/BCIP, which produces a purple precipitate at the site of mRNA expression.[19]

Immunohistochemistry for Phosphorylated SMAD1/5/8

This method is used to detect the activation of the canonical BMP7 signaling pathway by visualizing the localization of phosphorylated SMAD1/5/8.

-

Tissue Preparation: Prepare paraffin-embedded or frozen kidney tissue sections.

-

Antigen Retrieval: If using paraffin sections, perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., from Cell Signaling Technology) overnight at 4°C.[20][21]

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detection: Visualize the signal using a chromogenic substrate such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Counterstain the nuclei with hematoxylin.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1][5]

-

Tissue Preparation: Prepare paraffin-embedded or frozen kidney tissue sections.

-

Permeabilization: Permeabilize the tissue sections to allow entry of the labeling enzyme (e.g., with proteinase K).[1]

-

Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., biotin-dUTP or a fluorescently labeled dUTP).[1]

-

Detection: If using a biotin-labeled dUTP, detect the signal with a streptavidin-HRP conjugate and a chromogenic substrate. If using a fluorescently labeled dUTP, visualize the signal using a fluorescence microscope.[1]

-

Counterstaining: Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI or hematoxylin).

Conclusion and Future Directions

BMP7 is unequivocally a central player in kidney development and a promising therapeutic agent for kidney diseases. Its ability to maintain the nephron progenitor pool during development and to counteract fibrosis and promote repair in the diseased adult kidney highlights its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms that fine-tune BMP7 signaling in different renal cell types and in response to various pathological stimuli. The development of small molecule agonists of the BMP7 pathway could offer a novel and effective therapeutic strategy for patients with chronic kidney disease. Furthermore, a deeper understanding of the regulation of endogenous BMP7 expression may pave the way for therapies aimed at reactivating this reno-protective pathway in diseased kidneys.

References

- 1. clyte.tech [clyte.tech]

- 2. Roles and regulation of bone morphogenetic protein-7 in kidney development and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bmp7 Maintains Undifferentiated Kidney Progenitor Population and Determines Nephron Numbers at Birth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Podocyte-Derived BMP7 Is Critical for Nephron Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Podocyte-derived BMP7 is critical for nephron development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Relationship - BMP7 - activates - branching involved in ureteric bud morphogenesis [biokb.lcsb.uni.lu]

- 11. Bmp7 drives proximal tubule expansion and determines nephron number in the developing kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Bone morphogenetic protein-7 improves renal fibrosis and accelerates the return of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The bone morphogenetic proteins (BMPs). Their role in renal fibrosis and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Bone morphogenic protein-7 inhibits progression of chronic renal fibrosis associated with two genetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]

- 19. Interactions between BMP-7 and USAG-1 (Uterine Sensitization-Associated Gene-1) Regulate Supernumerary Organ Formations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.biologists.com [journals.biologists.com]

- 21. JCI - Uterine sensitization-associated gene–1 (USAG-1), a novel BMP antagonist expressed in the kidney, accelerates tubular injury [jci.org]

Silencing the Human BMP7 Gene: A Technical Guide to Pre-Designed siRNA

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanism and application of pre-designed small interfering RNA (siRNA) for silencing the human Bone Morphogenetic Protein 7 (BMP7) gene. It covers the core mechanism of RNA interference, detailed experimental workflows, and the biological signaling pathways affected.

Introduction to RNA Interference and siRNA

RNA interference (RNAi) is a natural and highly conserved cellular process that regulates gene expression by inhibiting or silencing the translation of messenger RNA (mRNA).[][2] Small interfering RNA (siRNA) molecules are the primary mediators of this process. These are typically short, double-stranded RNA molecules, around 20-25 base pairs in length, that can be introduced into cells to achieve targeted gene silencing.[3][4]

Pre-designed siRNAs are commercially available reagents that have been developed using proprietary algorithms to maximize silencing efficiency and specificity for a target gene, such as BMP7.[5] These algorithms analyze the target mRNA sequence to select the most effective siRNA sequences while minimizing potential off-target effects.[5]

The Core Mechanism of siRNA-Mediated Silencing

The process of gene silencing by exogenous siRNA involves several key steps within the cell's cytoplasm:

-

Introduction and RISC Loading: The double-stranded siRNA is introduced into the cell, typically via transfection.[][6] Inside the cell, it is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[3][4]

-

Strand Separation: Within the RISC, the siRNA duplex is unwound. One strand, the "passenger strand" (sense strand), is cleaved and degraded.[4]

-

Guide Strand Activation: The remaining "guide strand" (antisense strand) is retained by the RISC and serves as the template for target recognition.[][3]

-

Target Recognition and Cleavage: The activated RISC, guided by the siRNA strand, searches for and binds to the target mRNA molecule that has a complementary sequence.[3]

-

mRNA Degradation: Upon successful binding, the Argonaute-2 (Ago2) protein within the RISC cleaves the target mRNA.[7] This cleavage renders the mRNA unable to be translated into a functional protein and flags it for rapid degradation by cellular ribonucleases.[][3]

This catalytic process allows a single siRNA-RISC complex to destroy multiple mRNA molecules, leading to potent and specific gene silencing.[7]

The Role and Signaling Pathway of BMP7

Bone Morphogenetic Protein 7 (BMP7) is a secreted signaling protein belonging to the transforming growth factor-beta (TGF-β) superfamily.[8][9] It is a crucial regulator in a wide array of biological processes, including embryonic development, kidney function, bone homeostasis, and neural development.[8][9] Dysregulation of BMP7 signaling is implicated in various diseases, making it a significant target for therapeutic research.

Canonical BMP7 Signaling Pathway (Smad-Dependent)

The primary signaling cascade initiated by BMP7 is the canonical Smad pathway:

-

Receptor Binding: BMP7 binds to a complex of two types of serine/threonine kinase receptors on the cell surface: Bone Morphogenetic Protein Receptor Type II (BMPR2) and a Type I receptor (BMPR1).[8]

-

Receptor Activation: Ligand binding brings the receptors together, allowing the constitutively active BMPR2 to phosphorylate and activate BMPR1.[10]

-

Smad Phosphorylation: The activated BMPR1 then phosphorylates specific receptor-regulated Smads (R-Smads), primarily Smad1, Smad5, and Smad8.[8][10]

-

Complex Formation: Phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4.[8]

-

Nuclear Translocation and Gene Regulation: This Smad complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of BMP7 target genes.[8][10]

BMP7 can also activate non-canonical, Smad-independent pathways such as the p38 MAPK pathway.[8] Silencing the BMP7 gene effectively blocks the initiation of these downstream signals.

Quantitative Analysis of BMP7 Gene Silencing

The efficacy of a pre-designed siRNA is determined by the percentage reduction of target mRNA or protein. Manufacturers often guarantee a certain level of knockdown, typically over 70-75%, when used according to their protocols.[5][11]

Specifications of Commercial Pre-Designed siRNA

| Parameter | Specification | Vendor Examples |

| Target Gene | Human BMP7 (Gene ID: 655)[12] | Sigma-Aldrich, MyBioSource, MCE[5][11][13] |

| Format | 21mer double-stranded RNA duplex with overhangs[5] | Lyophilized powder |

| Purity | Desalted or HPLC purified | >97%[13] |

| Guaranteed Efficacy | Typically ≥70% or ≥75% mRNA knockdown[5][11] | Varies by supplier |

| Controls Provided | Often sold with positive (e.g., GAPDH) and negative controls[11] | Optional purchase |

Example Data of BMP7 Knockdown

The following data, adapted from a study on medulloblastoma cells (DAOY M2.1), illustrates the typical kinetics of BMP7 silencing after transfection with a specific siRNA.

| Time Post-Transfection | BMP7 mRNA Level (% of Control) | Secreted BMP7 Protein (% of Control) |

| 24 hours | ~45% | ~70% |

| 48 hours | ~25% | ~40% |

| 72 hours | ~30% | ~35% |

| (Data adapted from Figure 5a and 5b of a study by Fiaschetti et al. in DAOY M2.1 cells)[14] |

These results demonstrate a significant reduction in both mRNA and protein levels, with maximum mRNA knockdown observed around 48 hours post-transfection.[14]

Experimental Protocol for BMP7 Silencing

This section outlines a generalized but detailed protocol for transfecting cultured mammalian cells with pre-designed BMP7 siRNA and validating the knockdown.

Experimental Workflow Overview

Detailed Transfection Protocol (24-well plate format)

This protocol is a general guideline; always optimize for your specific cell line and siRNA.[15]

Materials:

-

Pre-designed human BMP7 siRNA (and negative control siRNA)

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[16]

-

Serum-free medium (e.g., Opti-MEM™)[16]

-

Cultured cells (e.g., HEK293, A549) in antibiotic-free growth medium

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

Preparation of siRNA-Reagent Complexes (per well):

-

Solution A (siRNA): In a microcentrifuge tube, dilute your BMP7 siRNA stock to the desired final concentration (e.g., 10-30 nM) in 50 µL of serum-free medium. Mix gently.[16][17]

-

Solution B (Transfection Reagent): In a separate tube, dilute an optimized amount of transfection reagent (e.g., 1.5 µL of RNAiMAX) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[16]

-

Combine: Add the 50 µL of diluted siRNA (Solution A) to the 50 µL of diluted transfection reagent (Solution B). Mix gently by pipetting.

-

Incubate: Incubate the final mixture for 5-20 minutes at room temperature to allow complexes to form.[16][17]

-

-

Transfection:

-

Carefully add the 100 µL of siRNA-reagent complex drop-wise to the cells in the well. Gently swirl the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time depends on the stability of the target protein and should be determined experimentally.[17]

-

Validation of Gene Knockdown

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis:

-

Harvest Cells: After incubation (e.g., 48 hours), wash cells with PBS and lyse to extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform real-time PCR using primers specific for human BMP7 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

2. Western Blot for Protein Analysis:

-

Harvest Cells: After incubation (e.g., 72 hours), wash cells with PBS and lyse in RIPA buffer with protease inhibitors.

-

Quantify Protein: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against human BMP7, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control protein (e.g., β-actin or GAPDH).

-

Detection: Visualize protein bands using a chemiluminescent substrate and quantify band intensity to determine the relative reduction in BMP7 protein levels.

References

- 2. RNA interference: Mechanism and applications | Abcam [abcam.com]

- 3. What Is siRNA and How Is It Used in Gene Silencing? [synapse.patsnap.com]

- 4. Small interfering RNA - Wikipedia [en.wikipedia.org]

- 5. MISSION™ siRNA(プレデザインsiRNA) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Bone Morphogenetic Protein 7 (BMP-7) in Inflammation in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bone morphogenetic protein 7 - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. mybiosource.com [mybiosource.com]

- 14. researchgate.net [researchgate.net]

- 15. Guidelines for transfection of siRNA [qiagen.com]

- 16. youtube.com [youtube.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: Analysis of Bone Morphogenetic Protein 7 (BMP7) Expression and Signaling in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide to understanding and analyzing the expression and function of Bone Morphogenetic Protein 7 (BMP7) in the context of cancer research. It includes a summary of BMP7 expression across various cancer cell lines, detailed experimental protocols for its analysis, and an overview of its primary signaling pathways.

Introduction to BMP7 in Cancer

Bone Morphogenetic Protein 7 (BMP7) is a member of the transforming growth factor-beta (TGF-β) superfamily of signaling molecules.[1][2] Initially identified for its role in bone and cartilage development, BMP7 is now recognized as a multifunctional cytokine involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][3] Its role in cancer is complex and often contradictory, acting as either a tumor suppressor or a promoter depending on the cancer type and cellular context.[4][5] Aberrant expression of BMP7 has been reported in several malignancies, including breast, prostate, lung, and colorectal cancers.[6][7] Given its diverse functions, analyzing BMP7 expression and its downstream signaling pathways in cancer cell lines is crucial for understanding its role in tumor progression and for the development of targeted therapies.

BMP7 Expression in Cancer Cell Lines: A Quantitative Summary

The expression of BMP7 varies significantly across different cancer types and even among cell lines derived from the same cancer. This variability underscores the context-dependent role of BMP7 in tumorigenesis. The following tables summarize findings on BMP7 expression in breast, prostate, lung, and colon cancer cell lines.

Table 1: BMP7 Expression in Breast Cancer Cell Lines

| Cell Line | Endogenous BMP7 Expression Level | Method | Key Findings | Reference |

|---|---|---|---|---|

| Multiple (22 lines) | Variable; BMP7 is one of the most frequently and highly expressed BMPs. | Semiquantitative RT-PCR | BMP4 and BMP7 are the most prominent BMP ligands in breast cancer. | [8][9] |

| BT-474 | High | RNA Interference | Silencing BMP7 led to growth inhibition via G1 arrest. | [10] |

| MDA-MB-231 | Low/None | Exogenous BMP7 Addition | BMP7 treatment protected cells from apoptosis and increased migration and invasion. | [10] |

| HCC1954, MDA-MB-361, T-47D, ZR-75-30 | Low/None | Exogenous BMP7 Addition | BMP7 treatment led to reduced cell growth. |[10] |

Table 2: BMP7 Expression in Prostate Cancer Cell Lines

| Cell Line | Endogenous BMP7 Expression Level | Method | Key Findings | Reference |

|---|---|---|---|---|

| Multiple Lines | Detected in all cell lines examined (e.g., BPH-1, PC-3, LNCaP, C4-2B). | Not specified | Expression was detected in all tested lines; biological responses to BMP7 were cell-type specific. | [11] |

| LNCaP | Detected | Exogenous BMP7 Addition | BMP7 inhibited the proliferation of androgen-sensitive LNCaP cells. | [12] |

| PC-3 | Detected | Exogenous BMP7 Addition | Induced epithelial-mesenchymal transition (EMT). No growth inhibition was observed. | [11][12] |

| C4-2B | Detected | Exogenous BMP7 Addition / Overexpression | BMP7 strongly inhibited stress-induced apoptosis, an effect linked to survivin and JNK pathways. | [11][13] |

| General Trend | Inversely related to tumorigenic and metastatic potential. | Not specified | Down-regulated in primary human prostate cancer compared to normal epithelium. |[14] |

Table 3: BMP7 Expression in Lung Cancer Cell Lines

| Cell Line | Endogenous BMP7 Expression Level | Method | Key Findings | Reference |

|---|---|---|---|---|

| Multiple Lines | Almost no expression detected. | Not specified | Lung cancer cell lines generally lack BMP7 expression but express its receptors. | [6][15] |

| SK-MES1 | Low/None | Exogenous rhBMP7 Addition | Recombinant BMP7 significantly reduced cellular motility, adhesion, and invasion. | [6][16] |

| A549 | Low/None | Forced Expression | Overexpression of BMP7 dramatically increased cell motility. | [17][18] |

| SPC-A1 | Higher (relative to other lung lines) | Knockdown (shRNA) | Downregulation of BMP7 significantly inhibited the invasiveness of SPC-A1 cells. | [17][18] |

| SBC-3, SBC-5 (SCLC) | Not specified | Exogenous rhBMP7 Addition | Recombinant BMP7 significantly inhibited proliferation, motility, and invasion. |[19] |

Table 4: BMP7 Expression in Colon Cancer Cell Lines

| Cell Line | Endogenous BMP7 Expression Level | Method | Key Findings | Reference |

|---|---|---|---|---|

| PC/AA/C1, HCT8/S11, SW48 | Secreted into medium (0.17 to 0.38 ng/ml) | Not specified | Cell lines derived from adenoma and carcinoma secrete detectable levels of BMP7. | [20] |

| SW480 | Not specified | Exogenous BMP2/BMP7 Addition | BMP7 treatment caused a significant increase in the percentage of cells in the G1 phase. | [3] |

| General Trend | mRNA expression is significantly higher in cancerous tissue than in normal tissue. | Quantitative real-time RT-PCR | Elevated BMP7 expression correlates with tumor invasion and liver metastasis. |[7] |

Key Experimental Protocols

Accurate analysis of BMP7 requires robust and well-defined experimental protocols. This section details the methodologies for quantifying BMP7 gene and protein expression and assessing its functional impact on cell viability.

Quantitative Real-Time PCR (qPCR) for BMP7 mRNA Expression

qPCR is a sensitive technique used to measure the abundance of specific mRNA transcripts.[21]

1. RNA Isolation:

-

Culture cancer cells to ~80% confluency.

-

Lyse cells directly in the culture dish using a lysis buffer (e.g., containing guanidinium (B1211019) isothiocyanate) to inactivate RNases.

-

Extract total RNA using a commercial kit (e.g., RNeasy from Qiagen) or a phenol-chloroform extraction method (e.g., Trizol).[22]

-

Assess RNA purity and concentration using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify RNA integrity using gel electrophoresis.

2. Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II).[22]

-

Use oligo(dT) primers to target polyadenylated mRNAs or random hexamers for broader RNA coverage.

-

The reaction mixture typically includes dNTPs, RNase inhibitor, and the appropriate buffer.

-

Incubate as per the enzyme manufacturer's protocol (e.g., 65°C for 5 min, then 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).

3. qPCR Reaction:

-

Prepare a master mix to minimize pipetting errors.[22] For each reaction, combine a qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green), forward and reverse primers for BMP7, and nuclease-free water.[23]

-

Design primers to span an exon-exon junction to prevent amplification of genomic DNA.[24] Primer melting temperatures (Tm) should be around 60-62°C.[21]

-

Add diluted cDNA template (typically 10-50 ng) to the master mix in a qPCR plate.

-

Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination.[21]

-

Run the reaction in a real-time PCR thermal cycler. A typical two-step protocol includes an initial denaturation at 95°C, followed by 40 cycles of 95°C (denaturation) and 60°C (annealing/extension).[22]

4. Data Analysis:

-

The cycle threshold (Cq) value is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Calculate the relative expression of BMP7 using the ΔΔCq method.[24]

-

Normalize the Cq value of BMP7 to that of a stably expressed reference gene (e.g., GAPDH, ACTB) to correct for variations in cDNA input.[25]

-

The fold change is calculated as 2^(-ΔΔCq).

Western Blotting for BMP7 Protein Analysis

Western blotting is used to detect and quantify specific proteins in a sample.[26]

1. Protein Extraction:

-

Wash cultured cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors to prevent protein degradation.[27]

-

Scrape the cells, incubate the lysate on ice, and then centrifuge to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each sample using a colorimetric assay like the Bradford or BCA assay.[27] This ensures equal loading of protein for each sample.

3. SDS-PAGE (Polyacrylamide Gel Electrophoresis):

-

Mix a standardized amount of protein (e.g., 10-30 µg) with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).[27]

-

Heat the samples to denature the proteins.

-

Load the samples onto a polyacrylamide gel and separate the proteins by size using an electric current. Smaller proteins migrate faster through the gel.[27]

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF) via electroblotting.

5. Immunodetection:

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[28]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to BMP7 overnight at 4°C.

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[28]

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

-

Detection: Visualize the protein bands using a detection reagent (e.g., a chemiluminescent substrate for HRP) and an imaging system. The intensity of the band corresponds to the amount of protein.[27]

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[29][30]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well.[31][32]

-

Allow cells to adhere and grow for 24 hours.

2. Treatment:

-

Treat the cells with varying concentrations of recombinant BMP7 or other test compounds. Include untreated control wells.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).[31]

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[30][33]

-

Add 10-20 µL of the MTT solution to each well and incubate the plate for 1.5-4 hours at 37°C.[29][31][32]

-

During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.[29][33]

4. Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[31][32]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[31][33]

5. Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[29][33]

-

A reference wavelength of >650 nm can be used to subtract background absorbance.[29]

-

The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

BMP7 Signaling Pathways in Cancer

BMP7 exerts its biological effects by binding to cell surface receptors and activating downstream intracellular signaling cascades. These can be broadly categorized into the canonical SMAD-dependent pathway and non-canonical SMAD-independent pathways.

Canonical SMAD Pathway

The SMAD-dependent pathway is the primary signaling route for the BMP family.[34]

-

Ligand Binding and Receptor Activation: BMP7 binds to a complex of two types of serine/threonine kinase receptors: a type II receptor (e.g., BMPRII, ActRII, ActRIIB) and a type I receptor (e.g., BMPR1A/ALK3, BMPR1B/ALK6, ACVR1/ALK2).[3][4]

-

SMAD Phosphorylation: Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and/or SMAD8.[3][16]

-

SMAD Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[3]

-

Gene Regulation: This SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (BMP-responsive elements) in the promoters of target genes to regulate their expression.[3] This pathway is negatively regulated by inhibitory SMADs (I-SMADs) like SMAD6 and SMAD7.[1][35]

Non-Canonical (Non-SMAD) Pathways

In addition to the canonical SMAD pathway, BMP7 can also activate several SMAD-independent signaling cascades that play a crucial role in its diverse cellular effects.[1][35]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: BMP7 has been shown to activate various MAPK pathways, including:

-

ERK (Extracellular signal-Regulated Kinase): Often associated with cell proliferation and differentiation.[1][36]

-

JNK (c-Jun N-terminal Kinase): Implicated in apoptosis and cellular stress responses. In prostate cancer cells, the JNK pathway contributes to the anti-apoptotic effects of BMP7.[1][13]

-

p38 MAPK: Involved in cellular responses to stress, inflammation, and apoptosis. In prostate cancer stem cells, BMP7 induces senescence by activating p38.[37]

-

-

Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is a key regulator of cell survival, growth, and proliferation.[1][35]

The activation of both SMAD and non-SMAD pathways allows for a complex and finely tuned cellular response to BMP7 signaling.

Mandatory Visualizations

Diagram 1: BMP7 Signaling Pathways

Caption: BMP7 canonical (SMAD) and non-canonical signaling pathways.

Diagram 2: Experimental Workflow for BMP7 Analysis

Caption: Workflow for BMP7 expression and functional analysis.

References

- 1. Frontiers | Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years [frontiersin.org]

- 2. BMP signaling in cancer stemness and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bone morphogenetic protein signaling and growth suppression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. High expression of bone morphogenetic protein (BMP) 6 and BMP7 are associated with higher immune cell infiltration and better survival in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Bone Morphogenetic Protein 7 in Lung Cancer and its Biological Impact on Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Clinical significance of BMP7 in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive expression survey of bone morphogenetic proteins in breast cancer highlights the importance of <i>BMP4</i> and <i>BMP7</i> - ProQuest [proquest.com]

- 9. Analysis of BMP4 and BMP7 signaling in breast cancer cells unveils time-dependent transcription patterns and highlights a common synexpression group of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BMP7 influences proliferation, migration, and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Bone Morphogenetic Protein 7 Is Expressed in Prostate Cancer Metastases and Its Effects on Prostate Tumor Cells Depend on Cell Phenotype and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BMP7, a putative regulator of epithelial homeostasis in the human prostate, is a potent inhibitor of prostate cancer bone metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Expression of bone morphogenetic protein 7 in lung cancer and its biological impact on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Molecular impact of bone morphogenetic protein 7, on lung cancer cells and its clinical significance -ORCA [orca.cardiff.ac.uk]

- 19. Biological effects of BMP7 on small-cell lung cancer cells and its bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proinvasive activity of BMP-7 through SMAD4/src-independent and ERK/Rac/JNK-dependent signaling pathways in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sg.idtdna.com [sg.idtdna.com]

- 22. stackscientific.nd.edu [stackscientific.nd.edu]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]

- 25. bioradiations.com [bioradiations.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]

- 28. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 29. merckmillipore.com [merckmillipore.com]

- 30. broadpharm.com [broadpharm.com]

- 31. MTT (Assay protocol [protocols.io]

- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 33. MTT assay protocol | Abcam [abcam.com]

- 34. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 35. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 36. oncotarget.com [oncotarget.com]

- 37. Bone morphogenetic protein 7 in dormancy and metastasis of prostate cancer stem-like cells in bone - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of BMP7 in Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone Morphogenetic Protein 7 (BMP7), a member of the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a critical regulator of cellular plasticity, particularly in the context of Epithelial-Mesenchymal Transition (EMT). While initially recognized for its role in bone and cartilage formation, a substantial body of evidence now highlights its function as a potent antagonist of EMT in various physiological and pathological processes, including organ fibrosis and cancer progression. This technical guide provides an in-depth exploration of the molecular mechanisms through which BMP7 counteracts EMT, focusing on its intricate signaling pathways, its interplay with pro-fibrotic and pro-metastatic factors, and the experimental methodologies used to elucidate its function.

Introduction to BMP7 and Epithelial-Mesenchymal Transition

Epithelial-Mesenchymal Transition is a fundamental biological process wherein epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, characterized by enhanced migratory and invasive capabilities. This transition is pivotal during embryonic development and wound healing but is aberrantly activated in diseases like cancer metastasis and tissue fibrosis.[1][2]

BMP7, on the other hand, often acts as a guardian of the epithelial state.[3] Its expression is frequently downregulated in fibrotic tissues and certain cancers, and its therapeutic administration has been shown to reverse EMT and ameliorate disease progression in preclinical models.[4][5] This guide will dissect the core mechanisms of BMP7's anti-EMT activity.

The Core Mechanism: BMP7 Signaling Pathways in EMT

BMP7 exerts its effects by binding to type I and type II serine/threonine kinase receptors on the cell surface, initiating a cascade of intracellular signaling events. These can be broadly categorized into canonical Smad-dependent and non-canonical Smad-independent pathways.

The Canonical Smad Pathway: Counteracting TGF-β

The primary mechanism by which BMP7 antagonizes EMT is through the activation of its canonical Smad pathway, which directly opposes the pro-EMT signaling induced by TGF-β.[3][5][6]

-

BMP7 Signaling: Upon binding to its receptors (primarily ALK2, ALK3, ALK6), BMP7 triggers the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8 (Smad1/5/8).[7][8] These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4.[6] This complex translocates to the nucleus, where it regulates the transcription of target genes that maintain the epithelial phenotype and inhibit mesenchymal characteristics.[9]

-

Antagonism of TGF-β/Smad2/3 Signaling: TGF-β, a potent inducer of EMT, signals through the phosphorylation of Smad2 and Smad3.[10][11] The BMP7-activated Smad1/5/8 pathway can compete with the TGF-β-activated Smad2/3 pathway for binding to the limited pool of Smad4.[6] This competition effectively dampens the pro-EMT transcriptional program initiated by TGF-β. Furthermore, BMP7 signaling can lead to the upregulation of inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can further block TGF-β signaling.

References

- 1. BMP-7 blocks the effects of TGF-β-induced EMT in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of bone morphogenetic protein-7 in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Micellized Protein Transduction Domain-Bone Morphogenetic Protein-7 Efficiently Blocks Renal Fibrosis Via Inhibition of Transforming Growth Factor-Beta–Mediated Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bone morphogenetic protein-7 prevented epithelial-mesenchymal transition in RLE-6TN cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMP-7 counteracts TGF-beta1-induced epithelial-to-mesenchymal transition and reverses chronic renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Bone morphogenetic protein 7 induces mesenchymal‐to‐epithelial transition in melanoma cells, leading to inhibition of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of BMP7 in cervical cancer and inhibition of epithelial-mesenchymal transition by BMP7 knockdown in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canonical BMP Signaling Executes Epithelial-Mesenchymal Transition Downstream of SNAIL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overexpression of BMP-7 reverses TGF-β1-induced epithelial-mesenchymal transition by attenuating the Wnt3/β-catenin and TGF-β1/Smad2/3 signaling pathways in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overexpression of BMP‑7 reverses TGF‑β1‑induced epithelial‑mesenchymal transition by attenuating the Wnt3/β‑catenin and TGF-β1/Smad2/3 signaling pathways in HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Discovering Novel BMP7 Targets Using siRNA-Mediated Gene Knockdown

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The BMP7 Signaling Pathway

BMP7 initiates its cellular effects by binding to type I and type II serine/threonine kinase receptors on the cell surface.[2] This binding event triggers a cascade of intracellular signaling.

-

Canonical Smad Pathway: Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[2][3][6] These activated R-Smads form a heteromeric complex with the common mediator Smad4.[2] This complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of specific target genes.[2]

-

Non-Canonical Pathways: Beyond the canonical Smad pathway, BMP7 has been reported to activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3] These non-canonical pathways contribute to the diverse and context-specific cellular responses to BMP7.

Experimental Workflow for siRNA-Mediated Target Discovery

Detailed Experimental Protocols

Cell Culture and Maintenance

-

Cell Line Selection: Choose a cell line known to be responsive to BMP7 (e.g., SW1353 chondrosarcoma cells, C2C12 myoblasts).[8][9]

siRNA Design and Transfection

-

Controls:

-

Reverse Transfection Protocol (384-well format):

-

Prepare an siRNA-lipid complex mixture. For example, dilute siRNA to a final concentration of 10-100 nM in serum-free medium and mix with a cationic lipid transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.[8][12]

-

Dispense the siRNA-lipid complexes into the wells of a 384-well plate.

-

Seed cells directly onto the complexes at a predetermined density.

-

Incubate for 24-72 hours before proceeding with BMP7 stimulation and downstream assays. The optimal time for mRNA knockdown is often 24-72 hours post-transfection.[7]

-

Validation of Gene Knockdown

-

Quantitative Real-Time PCR (RT-qPCR):

-

After the incubation period, lyse cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Run qPCR using primers specific to the target gene.

-

-

Western Blotting:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Downstream Phenotypic and Reporter Assays

-

Reporter Gene Assay:

-

Use a cell line stably expressing a luciferase reporter driven by a BMP-responsive element (BRE).

-

Following siRNA transfection and BMP7 stimulation (e.g., 24 hours), lyse the cells and measure luciferase activity.

-

A change in luminescence indicates that the knocked-down gene modulates the canonical Smad signaling pathway.

-

-

Functional Assays:

-

Cell Migration/Invasion Assay: Use a Transwell or Boyden chamber assay. After knocking down the target gene, assess the ability of BMP7 to inhibit or promote cell migration toward a chemoattractant.[6]

-

Protein Synthesis Assay: Employ a non-radioactive method like the SUnSET assay to measure global protein synthesis rates in response to BMP7 stimulation following target gene knockdown.[8][13]

-

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison.

Table 1: Validation of Target Gene Knockdown Efficiency This table illustrates the validation of knockdown for a hypothetical target gene, "Gene X," following transfection with two independent siRNAs.

| Treatment Group | Target mRNA Level (Relative to Scrambled siRNA) | Target Protein Level (Relative to Scrambled siRNA) |

|---|---|---|

| Scrambled siRNA | 1.00 ± 0.08 | 1.00 ± 0.11 |

| Gene X siRNA #1 | 0.21 ± 0.04*** | 0.28 ± 0.07** |

| Gene X siRNA #2 | 0.17 ± 0.03*** | 0.22 ± 0.05*** |

*Data are presented as mean ± SEM (n=3). Statistical significance determined by Student's t-test: **P<0.01, **P<0.001 relative to Scrambled siRNA.

Table 2: High-Throughput Screen for Modulators of BMP7-Responsive Reporter Activity This table shows example data from a primary screen using a BMP-responsive luciferase reporter. Hits are identified based on a Z-score cutoff.

| siRNA Target | Reporter Activity (Luminescence Units) | Z-Score | Classification |

|---|---|---|---|

| Scrambled siRNA (Negative Control) | 15,240 ± 850 | 0.00 | - |

| SMAD4 siRNA (Positive Control) | 3,150 ± 410 | -4.85 | Inhibitor |

| Gene A | 29,880 ± 1,210 | +5.95 | Potential Sensitizer |

| Gene B | 4,950 ± 550 | -4.18 | Potential Inhibitor |

| Gene C | 14,990 ± 930 | -0.10 | No Effect |

Z-score = (Value - Mean of Negative Controls) / SD of Negative Controls. A common hit threshold is |Z-score| > 2 or 3.

Table 3: Functional Validation of Novel BMP7 Target "Gene B" in a Cell Invasion Assay This table demonstrates a secondary functional assay to confirm the role of a hit from the primary screen.

| siRNA | Treatment | Invading Cells per Field | % Invasion (Relative to Scrambled + Vehicle) |

|---|---|---|---|

| Scrambled | Vehicle | 105 ± 12 | 100% |

| Scrambled | BMP7 (50 ng/mL) | 48 ± 7* | 45.7% |

| Gene B siRNA #1 | Vehicle | 109 ± 15 | 103.8% |

| Gene B siRNA #1 | BMP7 (50 ng/mL) | 95 ± 11† | 90.5% |

*Data are presented as mean ± SEM (n=4). P<0.05 vs. Scrambled + Vehicle. †P<0.05 vs. Scrambled + BMP7. This result suggests that knocking down Gene B abrogates the inhibitory effect of BMP7 on cell invasion.

Hit Validation and Confirmation

A "hit" from a primary screen is not a validated target. A rigorous validation cascade is necessary to eliminate false positives and confirm the biological relevance of candidate genes.

Conclusion

The combination of systematic siRNA-mediated gene knockdown with high-throughput, quantitative cellular assays provides a robust platform for the discovery of novel functional mediators of the BMP7 signaling pathway. This approach moves beyond identifying binding partners to elucidating genes that are functionally required for a specific, BMP7-driven cellular response. The targets identified through this rigorous screening and validation funnel can serve as high-confidence candidates for further investigation and potential therapeutic development. Careful experimental design, particularly in the areas of assay optimization and hit validation, is paramount to the success of this powerful target discovery strategy.

References

- 1. genecards.org [genecards.org]

- 2. Expression of Bone Morphogenetic Protein-7 Significantly Correlates With Non-small Cell Lung Cancer Progression and Prognosis: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Expression of Bone Morphogenetic Protein 7 in Lung Cancer and its Biological Impact on Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]

- 8. BMP7 increases protein synthesis in SW1353 cells and determines rRNA levels in a NKX3-2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Model for Growth Factor Activation: Type II Receptors Compete with the Prodomain for BMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Kinome siRNA screen identifies novel cell-type specific dengue host target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput RNAi Screening for the Identification of Novel Targets | Springer Nature Experiments [experiments.springernature.com]

- 13. BMP7 increases protein synthesis in SW1353 cells and determines rRNA levels in a NKX3-2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of BMP7 as a Heterodimer with BMP2 or BMP4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bone Morphogenetic Proteins (BMPs) are a group of growth factors within the transforming growth factor-beta (TGF-β) superfamily, critical for embryonic development and postnatal tissue homeostasis.[1][2][3] Initially identified for their remarkable ability to induce bone and cartilage formation, their roles are now known to be far more extensive.[2][3] BMPs signal as dimeric molecules, which can be composed of two identical BMPs (homodimers) or two different BMPs (heterodimers).[4][5] This guide focuses on the enhanced function and therapeutic potential of BMP7 when it forms heterodimers with Class I BMPs, specifically BMP2 and BMP4.

It is now widely accepted that heterodimers composed of a Class I BMP (like BMP2 or BMP4) and a Class II BMP (like BMP7) exhibit significantly higher biological activity than their respective homodimeric counterparts.[4][5][6] In both in vitro and in vivo contexts, BMP2/7 and BMP4/7 heterodimers have demonstrated superior potency in osteogenic differentiation and bone regeneration, often at concentrations 30- to 50-fold lower than the homodimers.[4][6][7] Evidence suggests that during mammalian development, BMP7 functions predominantly as a heterodimer with BMP2 or BMP4.[4][5]

Core Signaling Pathway

BMPs initiate signaling by binding to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[1][8][9] The binding of the BMP ligand brings the receptors together, allowing the constitutively active Type II receptor to phosphorylate and activate the Type I receptor.[2] The activated Type I receptor then phosphorylates intracellular signaling molecules known as receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][8][10] These phosphorylated R-SMADs form a complex with a common-mediator SMAD (co-SMAD), SMAD4.[1][11] This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP-responsive genes.[1][8][11]

The enhanced activity of BMP2/7 and BMP4/7 heterodimers is partly attributed to their ability to engage different receptor subtypes with higher efficiency. BMP2 and BMP4 show a strong binding affinity for Type I receptors ALK3 and ALK6, while BMP7 has a higher affinity for Type II receptors like ActRIIA and ActRIIB.[3][12] A heterodimer, therefore, can efficiently bridge both receptor types, leading to more stable and potent signaling complex formation.[12][13]

Quantitative Data on Biological Activity

The superiority of BMP2/7 and BMP4/7 heterodimers has been quantified across various assays measuring osteogenic differentiation. Key metrics include Alkaline Phosphatase (ALP) activity, a classic early marker of osteoblast differentiation, and the expression of osteogenic genes like Osteocalcin (OCN).

Table 1: Comparative Osteogenic Activity of BMP Dimers

| Assay Type | Cell Line | Ligand | Concentration | Result (Relative to Control or Homodimer) | Reference |

|---|---|---|---|---|---|

| ALP Activity | C2C12 (myoblasts) | BMP2/7 | 5 ng/mL | More effective than 200 ng/mL of BMP2 or BMP7 homodimers. | [14] |

| Osteocalcin (OCN) Expression | C2C12 (myoblasts) | BMP2/7 | 5 ng/mL | More potent than 100-200 ng/mL of BMP2 or BMP7 homodimers. | [14] |

| Noggin Antagonism | C2C12 (myoblasts) | BMP2/7 | 5 ng/mL | Activity was not affected by Noggin, unlike homodimers which were largely inhibited. | [14][15] |

| In Vivo Bone Formation | Rat Calvarial Defect | BMP2/7 | 30 ng/mL | Significantly higher new bone area percentage compared to BMP2 and BMP7 homodimers. |[16] |

Note: The specific activity can vary based on the cell type, assay conditions, and protein purification methods.

Table 2: Receptor Binding Affinities (Equilibrium Dissociation Constant - KD)

| Ligand | Receptor | KD (nM) | Method | Reference |

|---|---|---|---|---|

| BMP2 | ALK3 (BMPRIa) | 1.31 - < 3 | SPR / BLI | [12][17] |

| BMP2 | ActRIIb | 38.5 | SPR | [12] |

| BMP7 | ALK2/3/6 | ~20 | BLI | [17] |

| BMP7 | ActRIIA | 1.3 ± 0.3 | BLI | [17] |

| BMP2/6 Heterodimer | ALK3 (BMPRIa) | 1.02 | SPR | [12] |

| BMP2/6 Heterodimer | ActRIIb | 6.52 | SPR |[12] |

Note: Direct KD values for BMP2/7 and BMP4/7 are less commonly reported, but data from analogous heterodimers like BMP2/6 show they can adopt the high-affinity binding characteristics of both constituent monomers for Type I and Type II receptors, respectively.[12]

Experimental Protocols

Protocol 1: In Vitro Osteogenic Differentiation via Alkaline Phosphatase (ALP) Assay

This protocol provides a generalized method for assessing the osteoinductive potential of BMP heterodimers compared to homodimers using mesenchymal precursor cells like the C2C12 cell line.[18][19]

1. Cell Culture and Seeding:

- Culture C2C12 myoblast cells in complete growth medium (e.g., DMEM with 10% FBS).

- Seed the cells into a 96-well tissue culture plate at a density of 1 x 104 cells/well.

- Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[19]

2. Ligand Stimulation:

- Prepare serial dilutions of BMP2/7 heterodimer, BMP2 homodimer, and BMP7 homodimer in a low-serum maintenance medium (e.g., DMEM with 2% FBS).[14] Typical concentration ranges to test are from 1 ng/mL to 500 ng/mL.[19]

- Remove the growth medium from the cells and replace it with the medium containing the various BMP ligands. Include a "no BMP" control.

- Incubate the cells for 72 hours.[19]

3. ALP Activity Measurement:

- After incubation, wash the cells gently with Phosphate-Buffered Saline (PBS).

- Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 based buffer).

- Add a p-Nitrophenyl Phosphate (pNPP) substrate solution to each well. ALP in the cell lysate will dephosphorylate pNPP, producing a yellow-colored product.

- Incubate at 37°C for 15-30 minutes.

- Measure the absorbance at 405 nm using a microplate reader.

- Normalize the ALP activity to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).

4. Data Analysis:

- Compare the normalized ALP activity induced by the heterodimer to that of the homodimers at equivalent concentrations. Statistical analysis (e.g., ANOVA) should be performed to determine significance.[14]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="1. Seed C2C12 cells\nin 96-well plate"];

incubate_24h [label="2. Incubate 24h\n(37°C, 5% CO2)"];

prepare_ligands [label="3. Prepare BMP dilutions\n(Homodimers vs. Heterodimer)"];

stimulate_cells [label="4. Replace medium & add BMPs"];

incubate_72h [label="5. Incubate 72h"];

lyse_cells [label="6. Wash & Lyse Cells"];

add_substrate [label="7. Add pNPP Substrate"];

measure_abs [label="8. Measure Absorbance (405nm)"];

analyze [label="9. Normalize to Protein Content\n& Analyze Data"];

end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells;

seed_cells -> incubate_24h;

incubate_24h -> prepare_ligands;

prepare_ligands -> stimulate_cells;

stimulate_cells -> incubate_72h;

incubate_72h -> lyse_cells;

lyse_cells -> add_substrate;

add_substrate -> measure_abs;

measure_abs -> analyze;

analyze -> end_node;

}

Protocol 2: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity between a ligand (e.g., BMP) and an analyte (e.g., a receptor's extracellular domain).[12][20]

1. Chip Preparation and Receptor Immobilization:

- Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

- Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

- Immobilize the extracellular domain (ECD) of the target receptor (e.g., ALK3-Fc or ActRIIA-Fc fusion protein) onto the activated surface.[12] A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

- Deactivate any remaining active esters using ethanolamine.

2. Binding Analysis:

- Prepare a series of concentrations of the BMP dimer (analyte) in a suitable running buffer (e.g., HBS-EP+).

- Inject the BMP solutions sequentially over the receptor-immobilized surface, from the lowest to the highest concentration.

- Monitor the binding in real-time, which is measured in response units (RU). Each injection cycle consists of:

- Association Phase: Analyte flows over the surface.

- Dissociation Phase: Running buffer flows over the surface, and the dissociation of the complex is measured.

3. Chip Regeneration:

- After each cycle, inject a regeneration solution (e.g., a low pH glycine-HCl solution) to strip the bound analyte from the immobilized ligand, preparing the surface for the next injection.

4. Data Analysis:

- The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using analysis software.

- This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), where a lower KD value indicates higher binding affinity.

This guide provides a foundational understanding of the enhanced function of BMP2/7 and BMP4/7 heterodimers. Their superior potency, distinct receptor engagement, and resistance to natural antagonists make them highly promising candidates for therapeutic applications in bone regeneration and tissue engineering.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. BMP7 functions predominantly as a heterodimer with BMP2 or BMP4 during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMP7 functions predominantly as a heterodimer with BMP2 or BMP4 during mammalian embryogenesis | eLife [elifesciences.org]

- 6. pnas.org [pnas.org]

- 7. A tale of two receptors: Bmp heterodimers recruit two type I receptors but use the kinase activity of only one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]

- 10. Bone Morphogenetic Protein-2 Signaling in the Osteogenic Differentiation of Human Bone Marrow Mesenchymal Stem Cells Induced by Pulsed Electromagnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BMP Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Noggin regulation of bone morphogenetic protein (BMP) 2/7 heterodimer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Noggin regulation of bone morphogenetic protein (BMP) 2/7 heterodimer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BMP2/7 heterodimer is a stronger inducer of bone regeneration in peri-implant bone defects model than BMP2 or BMP7 homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Evaluation of Recombinant Bone Morphogenetic Protein-2 Bioactivity for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Roles of BMP7: A Technical Guide to its Regulation of Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Protein 7 (BMP7) is a member of the transforming growth factor-beta (TGF-β) superfamily of cytokines, playing a pivotal role in a wide array of cellular processes essential for embryonic development, tissue homeostasis, and regeneration.[1] Its diverse functions, ranging from inducing bone and cartilage formation to regulating cell differentiation, proliferation, and apoptosis, have positioned BMP7 as a molecule of significant interest in both basic research and therapeutic development. This technical guide provides an in-depth exploration of the core cellular processes regulated by BMP7 expression, detailing its signaling pathways, quantitative effects on cellular behavior, and the experimental methodologies used to elucidate its functions.

Core Cellular Processes Regulated by BMP7

BMP7's influence extends across a multitude of physiological and pathological contexts. Here, we delve into the key cellular processes modulated by BMP7 expression.

Osteogenesis

BMP7 is a potent inducer of osteogenic differentiation, the process by which mesenchymal stem cells (MSCs) differentiate into bone-forming osteoblasts.[2] This has significant implications for bone repair and tissue engineering. Treatment of various cell types with BMP7 has been shown to be sufficient to induce the expression of all genetic markers characteristic of osteoblast differentiation.[2]

Kidney Development and Disease

During embryonic development, BMP7 is crucial for the proper formation of the kidneys, specifically in the transformation of mesenchymal cells into the epithelial cells that form nephrons.[2] In the adult kidney, BMP7 plays a protective role by inhibiting epithelial-to-mesenchymal transition (EMT), a process that can lead to fibrosis and renal failure when BMP7 expression is reduced due to injury or stress.[2]

Neurogenesis

BMP7 is an important regulator of neural development.[3][4] Studies using knockout mice have demonstrated a specific and non-redundant role for BMP7 in cortical neurogenesis.[3][4] It is involved in the survival, proliferation, and neurogenic properties of neural progenitor cells.[3]

Cell Proliferation and Apoptosis